N-[(5-methyl-1,3-thiazol-2-yl)methyl]spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide
Description
N-[(5-methyl-1,3-thiazol-2-yl)methyl]spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide is a complex organic compound featuring a thiazole ring, a spirocyclic structure, and a carboxamide group
Properties
IUPAC Name |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-9-18-15(22-11)10-19-16(20)13-8-17(13)6-7-21-14-5-3-2-4-12(14)17/h2-5,9,13H,6-8,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSCQFYIBZARFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNC(=O)C2CC23CCOC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,3-thiazol-2-yl)methyl]spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the formation of the spirocyclic structure, and finally the introduction of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,3-thiazol-2-yl)methyl]spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
N-[(5-methyl-1,3-thiazol-2-yl)methyl]spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity, such as antimicrobial or antitumor properties, is of interest for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new medications targeting specific diseases.
Industry: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,3-thiazol-2-yl)methyl]spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and spirocyclic structure may play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. Detailed studies on the molecular pathways involved can provide insights into its therapeutic potential and guide further optimization.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and spirocyclic molecules, such as:
Thiazole-based drugs: Sulfathiazole, Ritonavir, Abafungin.
Spirocyclic compounds: Spiro[cyclopropane-1,2’-indoline], Spiro[2,3-dihydrobenzofuran-1,2’-cyclopropane].
Uniqueness
N-[(5-methyl-1,3-thiazol-2-yl)methyl]spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide is unique due to its combination of a thiazole ring, spirocyclic structure, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable target for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
